molecular formula C11H13N3O B8757610 N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline

N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline

Cat. No.: B8757610
M. Wt: 203.24 g/mol
InChI Key: RFVFOXRZJGADKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline is a compound that features an imidazole ring substituted with a 2-methoxyphenyl group and a methylamine group. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the 2-methoxyphenyl group and the methylamine group imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting intermediate is then reacted with formaldehyde and a primary amine to introduce the methylamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors and catalysts to enhance yield and reduce reaction times. The use of high-purity starting materials and stringent control of reaction conditions ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various solvent conditions.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The compound may also interact with biological membranes, altering their properties and influencing cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazol-2-ylmethanamine: Similar structure but lacks the 2-methoxyphenyl group.

    2-methoxyphenyl-1H-imidazol-2-ylmethanamine: Similar structure but lacks the methylamine group.

    1H-imidazol-2-ylmethylamine: Similar structure but lacks both the 2-methoxyphenyl and methylamine groups.

Uniqueness

N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline is unique due to the presence of both the 2-methoxyphenyl group and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline

InChI

InChI=1S/C11H13N3O/c1-15-10-5-3-2-4-9(10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13)

InChI Key

RFVFOXRZJGADKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2=NC=CN2

Origin of Product

United States

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